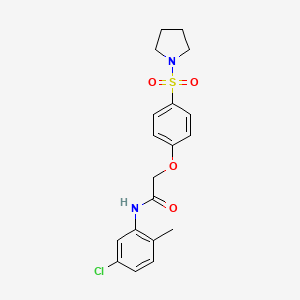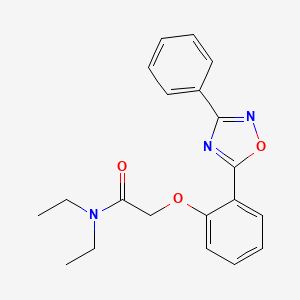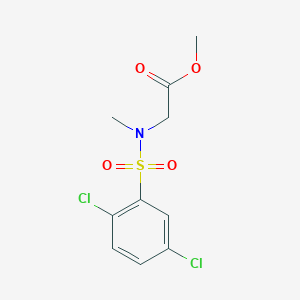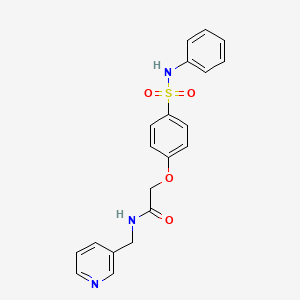
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and constitutively active kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide targets protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in promoting cell survival and proliferation by phosphorylating various substrates involved in cell signaling pathways. By inhibiting CK2, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide disrupts these pathways, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to decreased phosphorylation of various substrates involved in cell signaling pathways. This, in turn, leads to cell cycle arrest and apoptosis. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments include its specificity for CK2 and its ability to inhibit the growth of various cancer cell lines. However, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
1. Combination therapy: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is currently being studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
2. Biomarker identification: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to be effective in certain types of cancer, but not in others. Future research should focus on identifying biomarkers that can predict which patients will benefit from 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide treatment.
3. Development of more potent inhibitors: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is a relatively weak inhibitor of CK2. Future research should focus on developing more potent inhibitors that can effectively target CK2 and improve therapeutic outcomes.
4. Clinical trials: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is currently in clinical trials for various types of cancer and other diseases. Future research should focus on optimizing the dosing and administration of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide to improve its therapeutic efficacy and minimize toxicity.
Synthesemethoden
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide involves several steps, including the reaction of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopentylamine to form the corresponding amide. The amide is then reacted with 4-methoxybenzenesulfonyl chloride to produce 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide. The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has also been tested in preclinical models of cancer and has demonstrated promising results in reducing tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-26-18-12-11-16(28(24,25)23-15-9-5-6-10-15)13-17(18)19-21-20(27-22-19)14-7-3-2-4-8-14/h11-15,23H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKKSVOYIBAQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)
![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)



![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)





